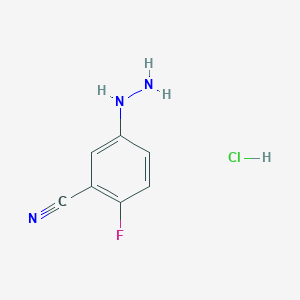

3-Cyano-4-fluorophenylhydrazine hydrochloride

Descripción general

Descripción

3-Cyano-4-fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H7ClFN3. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a cyano group (–CN) and a fluorine atom (–F) attached to a phenyl ring, along with a hydrazine group (–NHNH2) and a hydrochloride salt (–HCl) form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-fluorophenylhydrazine hydrochloride typically involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of cleanroom facilities ensures that the product meets stringent quality standards.

Análisis De Reacciones Químicas

1.1. Pyrazole Ring Formation

The compound reacts with α,β-unsaturated carbonyl derivatives to form substituted pyrazoles. For example:

Reagents : Ethyl 2-cyano-3-ethoxyacrylate, triethylamine (base)

Conditions : Ethanol, reflux (70–95°C, 2.5–8 h)

Mechanism : Nucleophilic attack by the hydrazine group on the α,β-unsaturated carbonyl, followed by cyclization.

Example Reaction:

-

Diazotization:

-

Coupling: React with aromatic amines or phenols to form azo compounds.

Challenges : Competing hydrolysis at elevated temperatures necessitates strict temperature control .

3.1. Hydrazine Group Modification

The hydrazine moiety reacts with acids or bases to form derivatives:

-

Acidic Hydrolysis : Generates hydrazinium salts.

-

Basic Hydrolysis : Forms free hydrazine intermediates, which can undergo further alkylation or acylation.

Notable Example :

-

Reaction with concentrated HCl yields stable hydrazinium chloride, used in subsequent cyclocondensation .

4.1. Catalytic Hydrogenation

Reagents : H₂, Pd/C or Raney Ni

Conditions : Ethanol/water, room temperature

Product : 3-Cyano-4-fluoroaniline (C₇H₅FN₂)

Application : Intermediate for pharmaceuticals and agrochemicals.

5.1. Cyanide Group Reactivity

The electron-withdrawing cyano group activates the aromatic ring for nucleophilic substitution (e.g., with amines or alkoxides).

Example :

Limitation : Steric hindrance from the fluorine substituent reduces reactivity at the ortho position .

Stability and Handling Considerations

-

Moisture Sensitivity : Decomposes in humid conditions, requiring anhydrous storage .

-

Thermal Stability : Stable below 100°C; decomposes exothermically above 150°C .

Reaction Optimization Trends

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Time | 2–8 hours | 10 minutes |

| Yield | 65–72% | 85–94% |

| Purity | Requires chromatography | Direct crystallization |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

One of the primary applications of 3-cyano-4-fluorophenylhydrazine hydrochloride is in the development of anticancer drugs. Substituted phenylhydrazines, including this compound, have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research indicates that these compounds can interact with specific cellular pathways, making them potential candidates for targeted cancer therapies .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Studies have shown that certain phenylhydrazine derivatives exhibit activity against viral infections by disrupting viral replication mechanisms. The cyano group in 3-cyano-4-fluorophenylhydrazine may enhance its potency by facilitating interactions with viral proteins .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various novel compounds, including:

- Pyrazole Derivatives : The compound is utilized in the synthesis of pyrazole derivatives that exhibit biological activity, including anti-inflammatory and analgesic effects. These derivatives are synthesized through reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .

- Thiadiazole Compounds : It has been used to prepare thiadiazole derivatives, which are known for their diverse pharmacological activities, including antibacterial and antifungal properties .

Materials Science

Charge Transfer Materials

In materials science, this compound is being explored as a potential charge transfer material due to its electronic properties. The incorporation of cyano and fluorine groups can enhance the electronic characteristics necessary for applications in organic electronics, such as organic photovoltaic cells and sensors .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of phenylhydrazine derivatives, including 3-cyano-4-fluorophenylhydrazine, showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antiviral Screening

In antiviral screening assays, this compound was tested against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a scaffold for developing antiviral agents .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antiviral properties | Induces apoptosis in cancer cells; inhibits viral replication |

| Synthesis of Novel Compounds | Pyrazole derivatives, Thiadiazole compounds | Exhibits anti-inflammatory effects; antibacterial activity |

| Materials Science | Charge transfer materials | Enhances electronic properties for organic electronics |

Mecanismo De Acción

The mechanism of action of 3-Cyano-4-fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards these targets. The hydrazine group is also involved in redox reactions, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorophenylhydrazine hydrochloride: Similar in structure but lacks the cyano group.

3-Chlorophenylhydrazine hydrochloride: Contains a chlorine atom instead of a fluorine atom.

4-Trifluoromethylphenylhydrazine hydrochloride: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

3-Cyano-4-fluorophenylhydrazine hydrochloride is unique due to the presence of both cyano and fluorine groups, which impart distinct chemical and biological properties.

Actividad Biológica

3-Cyano-4-fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H7ClFN3. It is characterized by a cyano group (–CN) and a fluorine atom (–F) attached to a phenyl ring, along with a hydrazine group (–NHNH2) and a hydrochloride salt form. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

- Molecular Formula: C7H7ClFN3

- Molecular Weight: 177.6 g/mol

- Physical State: Solid

- Solubility: Soluble in water and organic solvents

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the cyano and fluorine groups is believed to enhance its interaction with microbial targets, potentially leading to effective inhibition of growth.

- Anticancer Potential: There are indications that derivatives of hydrazine compounds, including those similar to this compound, have shown antiproliferative effects against various cancer cell lines. For instance, certain fluorinated compounds have demonstrated significant activity against lung and breast cancer cells .

The biological activity of this compound can be attributed to its structural features:

- Enzyme Interaction: The cyano and fluorine groups may influence the compound's binding affinity to specific enzymes or receptors, enhancing its biological efficacy.

- Redox Reactions: The hydrazine moiety can participate in redox reactions, which may contribute to its overall biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-Fluorophenylhydrazine hydrochloride | Lacks the cyano group | Moderate antimicrobial activity |

| 3-Chlorophenylhydrazine hydrochloride | Contains a chlorine atom instead of fluorine | Limited anticancer properties |

| 4-Trifluoromethylphenylhydrazine hydrochloride | Contains a trifluoromethyl group | Enhanced antibacterial activity |

The unique presence of both cyano and fluorine groups in this compound differentiates it from other phenylhydrazines, potentially leading to distinct biological properties.

Case Studies and Research Findings

- Antimicrobial Studies: A study evaluated the antibacterial activities of various fluorinated compounds, revealing that those with similar structures to this compound exhibited significant activity against E. coli and S. aureus. The results suggested that structural modifications could enhance antibacterial potency .

- Cancer Research: In vitro studies on related hydrazines showed promising results in inhibiting the proliferation of cancer cells, indicating that further exploration of this compound could yield valuable insights for cancer treatment .

Propiedades

IUPAC Name |

2-fluoro-5-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3.ClH/c8-7-2-1-6(11-10)3-5(7)4-9;/h1-3,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJGCAUGPCNCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620358 | |

| Record name | 2-Fluoro-5-hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280120-91-4 | |

| Record name | 2-Fluoro-5-hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.